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For researchers, scientists, and drug development professionals leveraging the super-

resolution microscopy technique STORM (Stochastic Optical Reconstruction Microscopy) with

the popular fluorophore ATTO 647, selecting the optimal imaging buffer is paramount for

achieving high-quality results. The imaging buffer's composition directly influences the

photoswitching characteristics of the fluorophore, affecting key parameters like photon output,

on/off duty cycle, and localization precision. This technical support center provides a

comprehensive guide to understanding, choosing, and troubleshooting imaging buffers for

ATTO 647 STORM.

Frequently Asked Questions (FAQs)
What is the role of an imaging buffer in STORM?

In STORM, the imaging buffer's primary role is to create a chemical environment that facilitates

the reversible photoswitching of fluorophores between a fluorescent "on" state and a dark "off"

state. This is typically achieved by removing molecular oxygen and adding a reducing agent.

The controlled, stochastic activation of a sparse subset of fluorophores at any given time allows

for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

What are the key components of a STORM imaging buffer for ATTO 647?

A typical STORM imaging buffer for cyanine dyes like ATTO 647 consists of:
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An oxygen scavenging system: Commonly, a GLOX system composed of glucose oxidase

and catalase is used to enzymatically remove dissolved oxygen from the buffer.[1][2][3]

Oxygen can quench the triplet state of the fluorophore, preventing it from entering the

desired long-lived dark state.

A reducing agent (thiol): Thiols like β-mercaptoethanol (BME) or cysteamine (MEA) are

crucial for inducing the photoswitching of cyanine dyes.[1][3][4] They help to push the

fluorophore into a stable dark state. The choice and concentration of the thiol can

significantly impact the blinking kinetics.[5][6]

A buffering agent: A biological buffer such as Tris-HCl is used to maintain a stable pH, which

is important for both the enzymatic activity of the oxygen scavenging system and the

photoswitching of the dye.[1][2]

Which reducing agent should I choose for ATTO 647: MEA or BME?

While both MEA and BME can be used, BME is often recommended for Alexa Fluor 647, a

structurally similar dye to ATTO 647.[1][3][4] However, the optimal choice can be application-

specific. For multicolor STORM where ATTO 647 is paired with other dyes like ATTO 488 or

Alexa Fluor 568, an MEA-containing buffer might be preferable.[1][3] It is advisable to test both

thiols to determine the best performance for your specific experimental setup and antibody-dye

combination.

Can I use a commercial mounting medium for ATTO 647 STORM?

Some commercial mounting media, like Vectashield, have been shown to induce blinking in

Alexa Fluor 647 and can be a simpler alternative to preparing complex buffers.[7] However, the

performance may not be as optimal or tunable as with freshly prepared STORM buffers. For

critical applications requiring the highest resolution, a freshly prepared and optimized buffer is

generally recommended.

Data Presentation: Comparison of Common STORM
Buffers
The performance of different imaging buffers can be quantitatively assessed by parameters

such as the number of photons detected per switching event and the on/off duty cycle. While
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specific data for ATTO 647 is less abundant in comparative studies, data from the closely

related Alexa Fluor 647 provides valuable insights.

Buffer
Component

Thiol Agent
Typical
Concentrati
on

Mean
Photons
per
Switching
Event (for
Alexa 647)

On/Off Duty
Cycle (for
Alexa 647)

Notes

GLOX

β-

mercaptoetha

nol (BME)

10-14 mM ~5,000[5] ~0.001[5]

Generally

recommende

d for single-

color Alexa

647/ATTO

647 STORM.

[1][3][4]

GLOX
Cysteamine

(MEA)
10-100 mM

Lower than

BME[5]
Variable

Often used in

multicolor

imaging with

other dyes.[1]

[3] High

concentration

s can

decrease

photon yield.

[6]

Sodium

Sulfite / DTT

Dithiothreitol

(DTT)
20-30 mM High Low

An alternative

to enzymatic

oxygen

scavengers,

offering

greater

stability.[8][9]
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Experimental Protocols
Preparation of GLOX-based STORM Imaging Buffer
This protocol describes the preparation of a standard GLOX-based imaging buffer with either

BME or MEA.

Materials:

Tris-HCl (1 M, pH 8.0)

NaCl (5 M)

Glucose

Glucose Oxidase (from Aspergillus niger)

Catalase (from bovine liver)

β-mercaptoethanol (BME) or Cysteamine (MEA)

Nuclease-free water

Stock Solutions:

Buffer A (10 mM Tris, 50 mM NaCl): 1 mL of 1 M Tris-HCl, 100 µL of 5 M NaCl, in 98.9 mL of

water.

Buffer B (50 mM Tris, 10 mM NaCl, 10% w/v Glucose): 5 mL of 1 M Tris-HCl, 20 µL of 5 M

NaCl, 1 g of Glucose, in 94.98 mL of water.[2]

GLOX Solution (100x): 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL) in 200 µL Buffer

A. Store at 4°C for up to one week.[1]

MEA Solution (1 M): 77 mg MEA in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for

1-2 weeks or at -20°C for longer storage.[1]

Final Imaging Buffer Preparation (for 1 mL):
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Method A (with MEA): To 890 µL of Buffer B, add 10 µL of GLOX solution and 100 µL of 1 M

MEA.[2]

Method B (with BME): To 980 µL of Buffer B, add 10 µL of GLOX solution and 10 µL of 14.3

M BME (final concentration ~143 mM, though often used at lower concentrations of 10-14

mM).[2][4]

Note: Always prepare the final imaging buffer fresh on the day of the experiment and keep it on

ice.
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Issue Possible Cause Suggested Solution

No or very little blinking

Ineffective oxygen scavenging:

The GLOX system may be

inactive or inefficient.

Prepare fresh GLOX solution.

Ensure the glucose oxidase

and catalase are stored

correctly and are not expired.

Incorrect thiol concentration:

The concentration of BME or

MEA may be too low.

Optimize the thiol

concentration. Start with the

recommended concentration

and perform a titration to find

the optimal range for your

setup.

pH of the buffer is incorrect:

The pH can affect both the

enzyme activity and the dye's

photoswitching.

Check and adjust the pH of

your buffer stocks. The optimal

pH is typically around 7.5-8.0.

[8]

Rapid and irreversible

photobleaching

High laser power: Excessive

laser intensity can lead to

permanent photobleaching

rather than reversible

switching.

Reduce the laser power to the

minimum required for single-

molecule detection.

Oxygen contamination: Air can

diffuse into the sample,

quenching the dark state.

Ensure your sample is well-

sealed. Use a sealed imaging

chamber or add a layer of

mineral oil on top of the buffer.

High background fluorescence

Unbound fluorophores:

Residual unbound antibodies

or dyes in the sample.

Perform thorough washing

steps after antibody labeling to

remove any unbound

fluorophores.

Autofluorescence: The cells or

substrate may have intrinsic

fluorescence.

Use a spectrally appropriate

mounting medium or substrate

with low autofluorescence.

Low localization density Poor labeling efficiency:

Insufficient labeling of the

Optimize your

immunofluorescence protocol,
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target structure. including antibody

concentrations and incubation

times.

Suboptimal blinking rate: The

rate of switching to the "on"

state is too low.

Adjust the power of the

activation laser (if used) or

optimize the imaging buffer

composition.
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Buffer Component Preparation

Final Imaging Buffer Assembly STORM Imaging

Prepare Buffer A
(Tris, NaCl)

Prepare GLOX Solution
(Glucose Oxidase, Catalase)

Prepare Buffer B
(Tris, NaCl, Glucose)

Combine Buffer B,
GLOX, and Thiol

Prepare Thiol Solution
(MEA or BME)

Add Imaging Buffer
to Sample Acquire Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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